molecular formula C40H36NO2PS B14086695 Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite

Cat. No.: B14086695
M. Wt: 625.8 g/mol
InChI Key: JBEOLQUJYQIACQ-IOLBBIBUSA-N
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Description

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is a complex organic compound that belongs to the class of phosphoramidites. These compounds are widely used in organic synthesis, particularly in the field of nucleic acid chemistry. The unique structure of this compound, featuring multiple aromatic rings and a phosphoramidite group, makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite typically involves the following steps:

    Formation of the Phosphoramidite Group: The initial step involves the reaction of a suitable phosphorodiamidite precursor with an appropriate alcohol or amine to form the phosphoramidite group.

    Introduction of the Aromatic Rings: The aromatic rings are introduced through a series of substitution reactions, where aromatic halides react with suitable nucleophiles.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes:

    Batch Reactors:

    Continuous Flow Reactors: These are employed for the formation of the thioether linkage, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoramidite group to phosphines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides are the major products.

    Reduction: Phosphines are formed as major products.

    Substitution: Various substituted aromatic compounds are produced.

Scientific Research Applications

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoramidite group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The thioether linkage provides additional reactivity, allowing the compound to engage in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis, known for its nucleophilic properties.

    Diethyl phosphoramidite: Another phosphoramidite compound used in nucleic acid synthesis.

    Phenylphosphine: A simpler phosphine compound with similar reactivity.

Uniqueness

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is unique due to its complex structure, which combines multiple aromatic rings, a phosphoramidite group, and a thioether linkage. This unique combination of functional groups provides the compound with a diverse range of reactivity, making it a valuable reagent in various chemical and biological applications.

Properties

Molecular Formula

C40H36NO2PS

Molecular Weight

625.8 g/mol

IUPAC Name

(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-methylphenyl)sulfanyl-1,2-diphenylethanamine

InChI

InChI=1S/C40H36NO2PS/c1-32-27-29-38(30-28-32)45-40(35-21-11-4-12-22-35)39(34-19-9-3-10-20-34)41(31-33-17-7-2-8-18-33)44(42-36-23-13-5-14-24-36)43-37-25-15-6-16-26-37/h2-30,39-40H,31H2,1H3/t39-,40+/m0/s1

InChI Key

JBEOLQUJYQIACQ-IOLBBIBUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

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